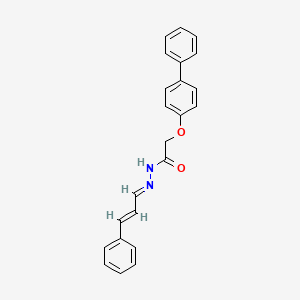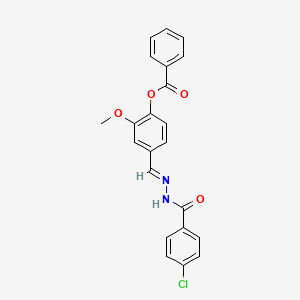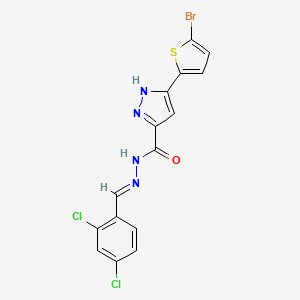![molecular formula C18H18Cl3N3 B11990967 4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)
4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine is a complex organic compound that features both piperazine and benzylidene functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine typically involves the reaction of 2-chlorobenzyl chloride with piperazine to form the intermediate (4-(2-chloro-benzyl)-piperazin-1-yl)-amine. This intermediate is then reacted with 3,4-dichlorobenzaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce secondary amines .
科学研究应用
Chemistry
In chemistry, (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In industry, (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine can be used in the synthesis of materials with specific properties, such as polymers or resins .
作用机制
The mechanism of action for (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science .
相似化合物的比较
Similar Compounds
Similar compounds include other benzylidene and piperazine derivatives, such as (4-(2-Chloro-benzyl)-piperazin-1-yl)-benzylidene-amine and (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-phenyl)-amine .
Uniqueness
What sets (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C18H18Cl3N3 |
|---|---|
分子量 |
382.7 g/mol |
IUPAC 名称 |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-2-1-3-15(16)13-23-7-9-24(10-8-23)22-12-14-5-6-17(20)18(21)11-14/h1-6,11-12H,7-10,13H2/b22-12+ |
InChI 键 |
QAIIMHSMRAHPMJ-WSDLNYQXSA-N |
手性 SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide](/img/structure/B11990886.png)

![2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide](/img/structure/B11990894.png)

![4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11990917.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)

![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)
![disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)
